4-Methylbiphenyl

Catalog No.
S597288
CAS No.
644-08-6
M.F
C13H12
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylbiphenyl

CAS Number

644-08-6

Product Name

4-Methylbiphenyl

IUPAC Name

1-methyl-4-phenylbenzene

Molecular Formula

C13H12

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C13H12/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

ZZLCFHIKESPLTH-UHFFFAOYSA-N

SMILES

Array

solubility

0.00405 mg/mL at 25 °C
Insoluble in water
Soluble (in ethanol)

Synonyms

4-Phenyltoluene

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2

The exact mass of the compound 4-Methylbiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.41e-05 m0.00405 mg/ml at 25 °c0.00405 mg/ml at 25 °cinsoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407669. It belongs to the ontological category of biphenyls in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

4-Methylbiphenyl is a foundational asymmetric biaryl building block widely utilized in the synthesis of advanced organic materials, liquid crystals, and pharmaceutical intermediates. Characterized by a single methyl group on the biphenyl core, it exhibits a melting point of 44–50 °C and high solubility in organic solvents. In industrial procurement, it is primarily sourced as a regioselective precursor for functionalized biaryls—such as 4-bromo-4'-methylbiphenyl for OLEDs—or as a standardized benchmark compound for evaluating cross-coupling catalyst efficiency. Its unique balance of thermal stability and disrupted crystal symmetry makes it highly processable in both batch and continuous-flow manufacturing environments [1].

Substituting 4-Methylbiphenyl with the parent Biphenyl or symmetric analogs like 4,4'-Dimethylbiphenyl fundamentally compromises both processability and synthetic utility. Biphenyl lacks the electron-donating methyl group required to direct downstream electrophilic aromatic substitution, leading to poor regioselectivity and costly isomeric mixtures during functionalization. Conversely, highly symmetric analogs like 4,4'-Dimethylbiphenyl exhibit significantly higher melting points (e.g., 121 °C) and lower solubility, which can cause precipitation and reactor fouling in continuous-flow systems. The specific asymmetry of 4-Methylbiphenyl is strictly required to maintain liquid-phase handling at moderate temperatures while providing a distinct reactive site for sequential cross-coupling or oxidation workflows [1].

Symmetry-Driven Melting Point Reduction for Flow Processability

The introduction of a single methyl group onto the biphenyl core breaks molecular symmetry, significantly altering the crystal lattice energy and thermal phase behavior. 4-Methylbiphenyl exhibits a melting point of approximately 47 °C, which is substantially lower than that of unsubstituted biphenyl (69 °C) and 4,4'-dimethylbiphenyl (121 °C)[1]. This reduced melting point correlates with enhanced solubility in standard organic solvents, preventing premature crystallization. In continuous-flow Suzuki-Miyaura setups, maintaining product solubility is critical; symmetric biaryls often precipitate, whereas the asymmetric profile of 4-methylbiphenyl supports stable, high-concentration processing [2].

Evidence DimensionMelting Point and Symmetry-Driven Phase Behavior
Target Compound DataMelting point of ~47 °C (asymmetric C13H12)
Comparator Or BaselineBiphenyl (MP: 69 °C) and 4,4'-Dimethylbiphenyl (MP: 121 °C)
Quantified Difference22 °C reduction vs. biphenyl; 74 °C reduction vs. dimethylbiphenyl.
ConditionsStandard atmospheric pressure thermal analysis.

Enables lower-temperature melt handling and prevents line-clogging in continuous-flow reactors, directly reducing operational downtime.

Regioselectivity in Downstream Electrophilic Functionalization

For the synthesis of advanced liquid crystal and OLED intermediates, strict regiocontrol during halogenation is mandatory. The methyl group in 4-Methylbiphenyl acts as a weak electron-donating group, mildly activating the ring system and providing steric hindrance that directs incoming electrophiles predominantly to the 4'-position. This allows for the high-yield, streamlined synthesis of derivatives like 4-bromo-4'-methylbiphenyl [1]. In contrast, attempting to mono-functionalize unsubstituted biphenyl results in complex statistical mixtures of ortho and para isomers that require extensive, yield-depleting chromatographic separation.

Evidence DimensionRegioselectivity in Halogenation
Target Compound DataHigh regioselectivity for 4'-position mono-functionalization
Comparator Or BaselineBiphenyl (Yields statistical mixtures of 2- and 4-substituted isomers)
Quantified DifferenceSignificant reduction in isomeric byproducts and purification steps.
ConditionsStandard electrophilic bromination conditions.

Dramatically lowers purification costs and improves overall yields when procuring starting materials for asymmetric biaryl OLED components.

Chromatographic Resolution in Catalyst Benchmarking

In the evaluation of novel palladium or transition-metal cross-coupling catalysts, 4-Methylbiphenyl serves as the definitive benchmark product. Its utility stems from its distinct chromatographic separation from biphenyl, which is the primary homocoupling artifact in these reactions. Advanced catalytic systems routinely demonstrate >93% selective yields for 4-Methylbiphenyl [1]. If a symmetric target like biphenyl were used as the benchmark, differentiating the cross-coupling product from the homocoupling background would be analytically impossible.

Evidence DimensionAnalytical differentiation of cross-coupling vs. homocoupling
Target Compound Data>93% selective yield in optimized Pd-catalyzed cross-coupling
Comparator Or BaselineBiphenyl (Homocoupling artifact, unquantifiable if used as target)
Quantified DifferenceBaseline chromatographic resolution enabling precise quantification of catalyst selectivity.
ConditionsGC/HPLC analysis of Suzuki-Miyaura reaction mixtures.

Provides an unambiguous analytical standard for R&D teams validating the efficiency and selectivity of new cross-coupling catalysts.

Precursor for OLED and Liquid Crystal Materials

4-Methylbiphenyl is the optimal starting material for synthesizing 4-bromo-4'-methylbiphenyl and 4-cyano-4'-methylbiphenyl. Its asymmetric structure and directing effects ensure high regioselectivity during functionalization, making it a critical procurement item for electronic materials manufacturing [1].

Benchmark Substrate for Cross-Coupling Catalyst Development

Due to its distinct analytical profile compared to homocoupling byproducts, 4-Methylbiphenyl is the standard target compound for evaluating the activity, turnover number (TON), and selectivity of novel Pd, Ni, and Mn catalysts in Suzuki-Miyaura reactions [2].

Continuous-Flow Reactor Optimization

Its lower melting point and higher solubility relative to symmetric biaryls make 4-Methylbiphenyl an ideal model compound for optimizing continuous-flow synthesis parameters, minimizing the risk of precipitation and reactor clogging during scale-up [3].

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Solid
White solid

XLogP3

4.6

Exact Mass

168.093900383 Da

Monoisotopic Mass

168.093900383 Da

Boiling Point

267.00 to 268.00 °C. @ 760.00 mm Hg

Heavy Atom Count

13

LogP

4.63 (LogP)
4.63

Melting Point

49 - 50 °C

UNII

13J700766D

Vapor Pressure

0.00642 [mmHg]

Other CAS

644-08-6

Wikipedia

4-methylbiphenyl

Biological Half Life

38.00 Days

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,1'-Biphenyl, 4-methyl-: ACTIVE

Dates

Last modified: 08-15-2023
Sun et al. An efficient organocatalytic method for constructing biaryls through aromatic C-H activation. Nature Chemistry, doi: 10.1038/nchem.862, published online 3 October 2010 http://www.nature.com/nchem

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